molecular formula C12H17BN2O3 B6338168 2-Carbamoylpyridine-3-boronic acid pinacol ester CAS No. 2096337-69-6

2-Carbamoylpyridine-3-boronic acid pinacol ester

Cat. No.: B6338168
CAS No.: 2096337-69-6
M. Wt: 248.09 g/mol
InChI Key: LACKSRRRVXIWAB-UHFFFAOYSA-N
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Description

2-Carbamoylpyridine-3-boronic acid pinacol ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry Boronic esters are known for their versatility as building blocks in organic synthesis, particularly in the formation of carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoylpyridine-3-boronic acid pinacol ester typically involves the reaction of 2-carbamoylpyridine-3-boronic acid with pinacol in the presence of a suitable solvent. One common method includes refluxing the reactants in toluene overnight, which yields the desired boronic ester . The reaction conditions are relatively mild, making it a convenient process for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as flash column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Carbamoylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Carbamoylpyridine-3-boronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Carbamoylpyridine-3-boronic acid pinacol ester primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura coupling, for example, the boronic ester undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond . This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to yield the coupled product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Carbamoylpyridine-3-boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other boronic esters. Its carbamoyl group offers additional sites for chemical modification, enhancing its versatility in synthetic applications.

Biological Activity

2-Carbamoylpyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their ability to interact with biological targets, making them valuable in drug development, particularly in the context of enzyme inhibition and cancer therapy.

  • Molecular Formula : C₁₂H₁₇BN₂O₃
  • Molecular Weight : 248.09 g/mol
  • CAS Number : 1169402-51-0
  • Structure : The compound features a pyridine ring substituted with a carbamoyl group and a boronic acid moiety, which is esterified with pinacol.

Boronic acids, including this compound, exert their biological effects primarily through the formation of reversible covalent bonds with nucleophilic sites in enzymes. This property allows them to act as enzyme inhibitors, particularly against serine proteases and other enzymes involved in critical biological pathways.

Enzyme Inhibition

The mechanism typically involves the formation of a stable complex between the boron atom of the boronic acid and the hydroxyl group of the serine residue in the active site of the enzyme. This interaction can impede the enzyme's activity, leading to therapeutic effects in conditions such as cancer and other diseases characterized by abnormal enzyme activity.

Anticancer Activity

Recent studies have highlighted the potential of boronic acid derivatives in cancer treatment. For instance, compounds like bortezomib have established a precedent for using boron-containing drugs in oncology. The mechanism involves proteasome inhibition, which is crucial for regulating protein degradation pathways that are often dysregulated in cancer cells.

  • Case Study: Bortezomib Analogs
    • Findings : Research indicates that analogs of bortezomib exhibit enhanced potency and selectivity against various cancer types, including multiple myeloma and breast cancer.
    • Mechanism : These compounds inhibit specific proteasome subunits, leading to apoptosis in cancer cells while sparing normal cells.

Antibacterial and Antiviral Activities

Boronic acids have also been investigated for their antibacterial and antiviral properties. They can interfere with bacterial cell wall synthesis and viral replication processes.

  • Antibacterial Studies
    • Example : Boronic acids have shown activity against resistant strains of bacteria by targeting β-lactamase enzymes.
    • Mechanism : By inhibiting these enzymes, boronic acids can restore the efficacy of β-lactam antibiotics.
  • Antiviral Applications
    • Research Findings : Some studies suggest that boronic acid derivatives can inhibit viral replication by interfering with viral proteases or polymerases.

Data Table: Summary of Biological Activities

Activity TypeTarget Pathway/MechanismExample CompoundsReferences
AnticancerProteasome inhibitionBortezomib, Ixazomib
Antibacterialβ-lactamase inhibitionVaborbactam
AntiviralViral protease inhibitionVarious boron derivatives

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains to be fully elucidated; however, preliminary data suggest favorable absorption and distribution characteristics typical of small-molecule drugs. The low toxicity profile associated with many boron compounds is advantageous for therapeutic applications.

  • Toxicity Studies
    • Boron-containing compounds generally exhibit low systemic toxicity, making them suitable candidates for further development in clinical settings.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)8-6-5-7-15-9(8)10(14)16/h5-7H,1-4H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACKSRRRVXIWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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